

## Structural analysis of NCB-0846 binding to TNIK

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Structural Analysis of NCB-0846 Binding to TNIK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of **NCB-0846**, a potent and orally available small-molecule inhibitor, to Traf2- and NCK-interacting kinase (TNIK). TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3][4][5][6] Understanding the precise mechanism of **NCB-0846**'s interaction with TNIK is paramount for the development of targeted cancer therapies.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data associated with the inhibitory activity and structural determination of **NCB-0846**.

Table 1: In Vitro Inhibitory Activity of NCB-0846



| Target               | Assay Type                           | Parameter                             | Value | Reference    |
|----------------------|--------------------------------------|---------------------------------------|-------|--------------|
| TNIK                 | Cell-free kinase<br>assay            | IC50                                  | 21 nM | [1][7][8][9] |
| FLT3                 | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7][8]       |
| JAK3                 | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7][8]       |
| PDGFRα               | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7][8]       |
| TRKA                 | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7][8]       |
| CDK2/CycA2           | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7][8]       |
| HGK                  | Kinase inhibition assay              | % Inhibition @<br>0.1 μM              | >80%  | [7]          |
| TCF4 Phosphorylation | In vitro<br>phosphorylation<br>assay | Concentration for complete inhibition | 3 μΜ  | [7][8]       |

Table 2: Crystallographic Data for NCB-0846-TNIK Complex



| Parameter         | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| PDB ID            | 5D7A                                       | [10][11]  |
| Resolution        | 2.90 Å                                     | [11]      |
| R-Value Work      | 0.184                                      | [11]      |
| R-Value Free      | 0.239                                      | [11]      |
| Method            | X-RAY DIFFRACTION                          | [11]      |
| Organism          | Homo sapiens                               | [11]      |
| Expression System | Baculovirus expression vector pFastBac1-HM | [11]      |

## **Experimental Protocols**

This section details the methodologies for key experiments involved in the structural and functional characterization of **NCB-0846**.

## **Kinase Inhibition Assay**

The inhibitory activity of **NCB-0846** against TNIK and other kinases was determined using a cell-free kinase assay. A kinase-focused compound library was initially screened to identify lead compounds.[1] For the IC50 determination of **NCB-0846**, a recombinant human TNIK protein was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by the addition of ATP, and the phosphorylation of a substrate peptide was measured. The concentration of **NCB-0846** that resulted in a 50% reduction in kinase activity was determined as the IC50 value.[1][7][8][9]

#### X-ray Crystallography

To elucidate the structural basis of TNIK inhibition by **NCB-0846**, the co-crystal structure of the TNIK kinase domain in complex with **NCB-0846** was determined.[1][2]

Protein Expression and Purification: The kinase domain of human TNIK was expressed
using a baculovirus expression system.[11] The recombinant protein was then purified to
homogeneity using standard chromatographic techniques.



- Crystallization: The purified TNIK kinase domain was co-crystallized with NCB-0846.
- Data Collection and Structure Determination: X-ray diffraction data were collected from the co-crystals.[11] The structure was solved by molecular replacement and refined to a resolution of 2.90 Å.[11] The final coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 5D7A.[10][11]

#### **Cell-Based Assays**

- TCF/LEF Transcriptional Activity Assay: HEK293, HCT116, and DLD-1 cells were treated with Wnt3a to stimulate the Wnt pathway in the presence of varying concentrations of NCB-0846.[7] The transcriptional activity of the TCF/LEF reporter was measured to assess the inhibitory effect of NCB-0846 on the Wnt signaling pathway.[7]
- Immunoblotting: To assess the effect of NCB-0846 on protein expression and
  phosphorylation, HCT116 cells were treated with the compound.[12] Cell lysates were then
  subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated TNIK,
  total TNIK, AXIN2, cMYC, and other target proteins were detected using specific antibodies.
  [7][12]
- Cell Viability and Apoptosis Assays: The anti-proliferative effects of NCB-0846 were
  evaluated using cell viability assays such as the CCK-8 assay in cell lines like MCF-7.[13]
  Apoptosis induction was assessed by observing morphological changes using Acridine
  Orange/Propidium Iodide (AO/PI) staining and by detecting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1).[13][14]

# Visualizations TNIK Signaling Pathway and NCB-0846 Inhibition





Click to download full resolution via product page

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

## **Experimental Workflow for Structural Analysis**





Click to download full resolution via product page

Caption: Workflow for the X-ray crystallographic analysis of the TNIK-NCB-0846 complex.

## Mechanism of Action: NCB-0846 Binding to TNIK





Click to download full resolution via product page

Caption: Logical flow of **NCB-0846**'s mechanism of action through binding to the inactive conformation of TNIK.

## **Core Findings and Significance**

The structural analysis of the **NCB-0846**-TNIK complex reveals that **NCB-0846** binds to the ATP-binding pocket of TNIK in a unique manner that stabilizes the kinase in an inactive conformation.[1][2][8][14] This binding mode is crucial for its potent inhibitory effect on the Wnt signaling pathway.[1][2] The quinazoline scaffold of **NCB-0846** forms key hydrogen bonds with the hinge region of TNIK, specifically with the backbone of Cys108.[9] This interaction prevents the conformational changes required for kinase activation, thereby blocking the autophosphorylation of TNIK and the subsequent phosphorylation of its downstream target, TCF4.[7][12]

The stereospecificity of this interaction is highlighted by the fact that the diastereomer of **NCB-0846**, NCB-0970, shows significantly reduced inhibitory activity.[9] This underscores the importance of the precise three-dimensional arrangement of the inhibitor within the binding pocket for achieving potent and selective inhibition.

In conclusion, the detailed structural and functional data for the interaction of **NCB-0846** with TNIK provide a solid foundation for the rational design of next-generation TNIK inhibitors with improved efficacy and selectivity. This knowledge is invaluable for the ongoing efforts to develop novel therapeutics for Wnt-driven cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells |
   National Cancer Center Japan [ncc.go.jp]
- 2. TNIK inhibition abrogates colorectal cancer stemness PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insight into TNIK Inhibition [ouci.dntb.gov.ua]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. TNIK inhibition abrogates colorectal cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRDizin [search.trdizin.gov.tr]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural analysis of NCB-0846 binding to TNIK].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609491#structural-analysis-of-ncb-0846-binding-to-tnik]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com